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Faurine

Cat. No.: B1249008
M. Wt: 507.6 g/mol
InChI Key: FSJKQGGXOQBDIY-IBGZPJMESA-N
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Description

Historical Context of Alkaloid Isolation and Characterization

The study of alkaloids dates back to the early 19th century, with the isolation of morphine from the opium poppy by Friedrich Sertürner in 1804 marking a pivotal moment in chemistry and medicine. wikipedia.orgacs.org This discovery ignited a wave of scientific inquiry into the chemical constituents of plants. Early methods of isolation and characterization were arduous, often relying on classical techniques like extraction and crystallization. britannica.com Chemists like Pierre Joseph Pelletier and Joseph Bienaimé Caventou made significant contributions, isolating compounds such as strychnine (B123637) and quinine. wikipedia.org

The term "alkaloid," meaning "alkali-like," was coined due to the basic nature of these nitrogen-containing compounds. britannica.com Historically, the structural elucidation of these complex molecules was a major challenge, relying on chemical degradation and painstaking analysis. The advent of modern spectroscopic techniques in the 20th century, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, revolutionized the field, enabling chemists to determine the intricate three-dimensional structures of alkaloids with greater speed and accuracy. uodiyala.edu.iqcabidigitallibrary.org This technological advancement paved the way for the discovery of thousands of new alkaloids, including those with highly complex dimeric structures like Faurine.

The Discovery of this compound: Early Accounts and Initial Observations

This compound was first isolated from Thalictrum fauriei Hayata (Ranunculaceae), a perennial plant found in Taiwan. acs.org Initial investigations into the alkaloidal content of this plant had already identified several aporphine (B1220529) and protoberberine alkaloids. acs.org However, further, more detailed fractionation of the plant extract led to the isolation of two new benzyl-aporphine dimers, this compound and its derivative, O-Methylthis compound. acs.orgnih.gov

The initial characterization of this compound revealed it as an optically active amber solid. acs.org High-resolution mass spectrometry (HRMS) established its molecular formula as C₂₉H₃₃NO₇. acs.org The ultraviolet (UV) spectrum showed absorption maxima suggestive of an aporphine structure with a substituent at the C-11 position. acs.org Infrared (IR) spectroscopy indicated the presence of a hydroxyl group (3500 cm⁻¹). acs.org These early spectroscopic data provided the first clues to the novel structure of this compound.

Classification of this compound within the Benzyl-Aporphine Dimer Class

This compound is classified as a benzyl-aporphine dimer. acs.org This class of alkaloids is characterized by having two monomeric units, a benzylisoquinoline moiety and an aporphine moiety, linked together. In the case of this compound, a significant and novel structural feature was identified: a diphenyl ether linkage connecting the two units at the C-1 position of the aporphine core. acs.orgacs.org This was the first reported instance of such a linkage in this class of dimeric alkaloids, making this compound a structurally unique natural product. acs.orgacs.org This discovery expanded the known structural diversity of dimeric aporphine alkaloids. mdpi.comresearchgate.net

The structure of this compound was determined through extensive spectral analysis, particularly using advanced 1D and 2D NMR techniques, which allowed for the precise assignment of proton and carbon signals and established the connectivity of the atoms within the molecule. acs.org

Origin and Isolation Methodologies from Natural Sources (Thalictrum fauriei)

The sole natural source of this compound identified to date is the plant Thalictrum fauriei. acs.org This plant has proven to be a rich source of various types of alkaloids. uodiyala.edu.iqkoreascience.krnih.gov

The isolation of this compound was achieved through a systematic extraction and fractionation process. The entire plant material was subjected to extraction with an organic solvent, typically ethanol. acs.orgkoreascience.kr The resulting crude extract was then partitioned using a solvent-solvent extraction scheme to separate the alkaloids based on their polarity and basicity into non-phenolic and phenolic fractions. acs.org this compound was isolated from the ether-soluble non-phenolic fraction through repeated column chromatography on silica (B1680970) gel. acs.org This meticulous process allowed for the separation of this compound from other co-occurring alkaloids.

Data Tables

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved DataReference
High-Resolution Mass Spectrometry (HRMS) Molecular Formula: C₂₉H₃₃NO₇ acs.org
Ultraviolet (UV) Spectroscopy λmax: 269, 293 (shoulder), 310 (shoulder) nm acs.org
Infrared (IR) Spectroscopy 3500 cm⁻¹ (hydroxyl absorption) acs.org

Table 2: Selected Alkaloids Isolated from Thalictrum fauriei

Alkaloid ClassCompound NameReference
Benzyl-Aporphine Dimer This compound acs.org
O-Methylthis compound acs.org
Fauridine nih.gov
Faurithaline nih.gov
Aporphine-Pavine Dimer Fauripavine nih.gov
Aporphine Oconovine acs.org
Corydine acs.org
Isocorydine acs.org
Magnoflorine acs.org
Protoberberine Thalithis compound acs.orgnih.gov
Dehydrodiscretine acs.orgnih.gov
Morphinan Ocobotrine acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33NO7 B1249008 Faurine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H33NO7

Molecular Weight

507.6 g/mol

IUPAC Name

[2-[[(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-yl]oxy]-4,5-dimethoxyphenyl]methanol

InChI

InChI=1S/C29H33NO7/c1-30-10-9-17-12-24(35-5)29(37-21-14-23(34-4)22(33-3)13-18(21)15-31)27-25(17)19(30)11-16-7-8-20(32-2)28(36-6)26(16)27/h7-8,12-14,19,31H,9-11,15H2,1-6H3/t19-/m0/s1

InChI Key

FSJKQGGXOQBDIY-IBGZPJMESA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5CO)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5CO)OC)OC)OC

Synonyms

faurine

Origin of Product

United States

Advanced Structural Elucidation of Faurine and Its Analogues

Methodological Approaches to Determine Faurine's Molecular Architecture

The elucidation of this compound's intricate molecular framework was accomplished through a synergistic application of modern spectroscopic methods and classical chemical degradation strategies. researchgate.net The initial determination of its molecular formula and the identification of its fundamental components—an aporphine (B1220529) unit and a substituted phenyl group joined by an ether linkage—were achieved through spectral analysis. researchgate.netacs.org These non-destructive techniques provided the primary roadmap of the molecule's connectivity, which was subsequently confirmed and refined through targeted chemical reactions.

Spectroscopic analysis was fundamental to the initial characterization of this compound. High-resolution mass spectrometry (HRMS) established the molecular formula, while a suite of Nuclear Magnetic Resonance (NMR) techniques provided detailed insights into the proton and carbon environments and their connectivity.

One-dimensional (1D) NMR (¹H and ¹³C) provided the initial chemical shift data for all protons and carbons in the molecule. For instance, in the ¹³C NMR spectrum, the diphenyl ether-bearing carbon (C-1) was identified by a sharp doublet pattern at 139.4 ppm. researchgate.net Two-dimensional (2D) NMR experiments, such as homonuclear decoupling and C-H correlation spectroscopy, were critical in assigning specific protons and carbons and establishing the spin systems of both the aporphine and benzylic components. researchgate.net

Nuclear Overhauser Effect Difference (NOED) spectroscopy was particularly crucial in determining the specific orientation of the benzylic ring relative to the aporphine system. researchgate.net Irradiation of a benzylic proton (H-7') at 4.43 ppm resulted in a Nuclear Overhauser Effect (NOE) from the relaxation of an aromatic singlet at 6.75 ppm, confirming their spatial proximity and establishing the conformational structure. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from Lee et al., 1996) researchgate.net

PositionδC (ppm)δH (ppm, J in Hz)Key Correlations
C-1139.4 (d)-Doublet pattern from coupling to H-3
C-1a126.3 (s)-Sharp singlet, only one proton three bonds away
C-3--Coupled to C-1
C-7β-2.33NOE to aromatic proton (5.54 ppm) and methoxyl (3.38 ppm)
H-7'-4.43Benzylic proton, NOE from aromatic singlet (6.75 ppm)
C-11a124.7 (t)-Triplet pattern (dd)

To confirm the novel C-1 diphenyl ether linkage and probe the molecule's stereochemistry, chemical derivatization was employed. A key reaction was the degradation of this compound using cyanogen (B1215507) bromide (CNBr). researchgate.netacs.org Interestingly, this compound did not undergo a typical Hofmann degradation. However, the reaction with cyanogen bromide yielded a chiral phenanthrene (B1679779) product. researchgate.net This result was significant for two reasons: first, it confirmed the linkage pattern, as the formation of the phenanthrene derivative is characteristic of the aporphine nucleus. Second, the chirality of the product provided crucial information supporting the stereochemical assignment of the parent molecule. To validate this approach, similar reactions were performed on non-dimeric chiral aporphine alkaloids like O-acetylisocorydine, which also produced a corresponding optically active phenanthrene product. acs.org

Stereochemical Analysis of this compound and Related Benzyl-Aporphine Dimers

The stereochemistry of this compound is complex, involving stereochemical ordering at four distinct locations within its structure. researchgate.net The absolute configuration of the asymmetric centers in aporphine alkaloids is commonly determined using chiroptical methods, primarily Circular Dichroism (CD) spectroscopy. For dimeric aporphine-containing alkaloids isolated from Thalictrum fauriei, including analogues of this compound, their absolute configurations have been established as (S) at their asymmetric centers by comparing their experimental CD spectra with those of known model compounds. acs.org The formation of a chiral phenanthrene derivative from this compound upon chemical degradation further substantiates its inherent chirality. researchgate.netacs.org The analysis of related dimeric aporphines often involves resolving atropisomers by chiral-phase HPLC, with the absolute configurations of the pure atropisomers assigned by comparing experimental and calculated ECD data. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of this compound Conformation

While specific computational studies exclusively focused on this compound's conformation are not widely published, the use of computational chemistry and molecular modeling is a standard and powerful approach for the structural and conformational analysis of complex natural products, including dimeric aporphine alkaloids. acs.orgdntb.gov.uasemanticscholar.org

Density Functional Theory (DFT) is a prevalent method used to optimize the ground-state geometries of these alkaloids. acs.orgresearchgate.net Such calculations allow for the prediction of the most stable three-dimensional conformations by identifying low-energy conformers. acs.org These theoretical models are invaluable as they can be used to calculate theoretical spectroscopic data, which can then be compared with experimental results to validate a proposed structure or assign absolute configuration. For example, time-dependent DFT (TD-DFT) is used to calculate theoretical Electronic Circular Dichroism (ECD) spectra. acs.orgnih.gov By comparing the calculated spectrum of a proposed structure with the experimentally measured ECD spectrum, the absolute configuration of the alkaloid can be confidently assigned. acs.orgresearchgate.net

Furthermore, molecular docking and molecular dynamics simulations are employed to understand how these alkaloids interact with biological targets. nih.govnih.govdovepress.comresearchgate.net These computational techniques can model the binding of an alkaloid to a receptor or enzyme, providing insights into structure-activity relationships. preprints.org For complex, flexible molecules like this compound, computational modeling provides a critical tool to explore the conformational space and understand the structural basis of its properties.

Chemical Reactivity and Synthetic Transformations of Faurine

Exploration of Faurine's Reactivity Profile in Organic Synthesis

This compound and its naturally occurring methyl ether derivative, O-Methylthis compound, were first isolated from the plant Thalictrum fauriei. nih.govacs.orgacs.org Structurally, this compound is a dimer composed of a benzyl (B1604629) unit and an aporphine (B1220529) unit, which are joined by a diphenyl ether linkage. nih.govacs.org This connection at the C-1 position of the aporphine moiety is a distinctive feature of this class of compounds. nih.govvulcanchem.com The reactivity of this compound is significantly influenced by this complex dimeric structure and the presence of various functional groups.

The diphenyl ether linkage is a central feature of this compound's structure, and its reactivity is of particular interest. nih.govvulcanchem.com While stable under some conditions, this linkage is involved in specific chemical transformations. One notable reaction is the transformation of this compound into a phenanthrene (B1679779) product when treated with cyanogen (B1215507) bromide, which inherently involves the cleavage and rearrangement of the dimeric structure. nih.govacs.org

This compound also possesses a primary alcohol functional group. This was confirmed by the oxidation of this compound with manganese dioxide (MnO2), which resulted in the formation of an aromatic aldehyde. acs.org Additionally, the presence of a phenolic hydroxyl group was ruled out based on the lack of a bathochromic shift in its UV spectrum under alkaline conditions. acs.org

A significant chemical transformation of this compound is its reaction with cyanogen bromide, which yields a chiral phenanthrene product. nih.govacs.org This reaction provides insight into the reactivity of the aporphine core and the dimeric linkage. For comparison, two non-dimeric chiral aporphine alkaloids, O-acetylisocorydine and O-methylisocorydine, also produce corresponding phenanthrene products under the same conditions. nih.govacs.org Interestingly, the phenanthrene product from O-acetylisocorydine was optically active, while that from O-methylisocorydine was not. nih.govacs.org This suggests that the nature of the substituents on the aporphine ring influences the stereochemical outcome of this transformation.

Synthetic Strategies for this compound and O-Methylthis compound Analogues

The primary method for obtaining this compound and O-Methylthis compound has been through isolation from their natural source, Thalictrum fauriei. nih.govacs.org The isolation process involves solvent extraction of the plant material, followed by separation and purification using silica (B1680970) gel column chromatography. acs.org O-Methylthis compound is the methyl ether of this compound and is also found naturally in the same plant. nih.govacs.org

While total synthesis from simpler starting materials has not been extensively reported in the available literature, the isolation from natural sources remains the principal "synthetic" route for obtaining these complex dimeric alkaloids.

Chemical Modification Studies: Generation of this compound Derivatives and Their Novel Chemical Properties

Chemical modification of the this compound scaffold has been explored to a limited extent. One documented example is the acetylation of this compound, which produces a monoacetate derivative. acs.org This reaction confirms the presence of a reactive hydroxyl group in the parent molecule. The generation of such derivatives allows for the exploration of structure-activity relationships and the potential for creating new compounds with altered chemical and biological properties. Further studies into the derivatization of this compound could lead to a broader understanding of its chemical space and potential applications.

Biosynthetic Pathways and Biological Roles of Faurine

Proposed Biosynthetic Routes to Faurine in Thalictrum Species

The biosynthesis of this compound, a dimeric alkaloid, is hypothesized to originate from the amino acid L-tyrosine, following the general framework of benzylisoquinoline alkaloid (BIA) synthesis. nih.govcabidigitallibrary.orgfrontiersin.org This pathway is a multi-step process that culminates in the formation of monomeric units which then undergo a crucial dimerization step.

The proposed pathway begins with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov The condensation of these two molecules, a pivotal step catalyzed by norcoclaurine synthase (NCS), forms the foundational 1-benzylisoquinoline (B1618099) scaffold of (S)-norcoclaurine. nih.govnih.gov A series of subsequent modifications, including O-methylation, N-methylation, and hydroxylation, transforms (S)-norcoclaurine into the central BIA intermediate, (S)-reticuline. pnas.orgacs.org

(S)-reticuline serves as a critical branch-point intermediate. pnas.org For the formation of the aporphine (B1220529) half of this compound, (S)-reticuline is believed to undergo an intramolecular C-C phenol (B47542) coupling reaction. This type of reaction is typically catalyzed by specific cytochrome P450 enzymes, leading to the formation of the characteristic aporphine core structure, such as (S)-corytuberine. acs.orgnih.govoup.com

The final and defining step in this compound biosynthesis is the dimerization of an aporphine alkaloid with a benzylisoquinoline alkaloid monomer. This occurs via an intermolecular C-O phenol coupling, creating the diphenyl ether linkage that characterizes this compound. uodiyala.edu.iqoup.com The precise identity of the two monomeric units and the exact timing of the dimerization event remain subjects of ongoing research, but the fundamental route is predicated on the established principles of BIA biosynthesis in plants like Thalictrum.

Enzymatic Machinery Involved in this compound Biogenesis

The assembly of a complex molecule like this compound necessitates a sophisticated enzymatic toolkit. While the specific enzymes for every step in this compound synthesis have not been isolated and characterized, the machinery can be inferred from extensive studies on BIA pathways in Thalictrum and other related plant species. tarjomefa.comannualreviews.org

The key enzyme classes involved are:

Aromatic L-amino Acid Decarboxylases (TYDC): These enzymes catalyze the conversion of L-tyrosine and L-DOPA, initiating the flow of precursors into the pathway. cabidigitallibrary.org

Norcoclaurine Synthase (NCS): As the first committed enzyme in the BIA pathway, NCS is responsible for the Pictet-Spengler condensation that forms the core benzylisoquinoline structure. nih.govnih.gov It is a member of the PR10/Bet v1 protein family. nih.gov

S-adenosyl-L-methionine-dependent O- and N-methyltransferases (OMTs and NMTs): These enzymes are crucial for modifying the alkaloid scaffold. They add methyl groups to hydroxyl and amine functionalities, respectively, which alters the molecule's solubility, stability, and biological activity. mdpi.comnih.govfrontiersin.org Several have been identified in Thalictrum species. mdpi.comnih.gov

Cytochrome P450 Monooxygenases (CYPs): This versatile superfamily of enzymes is critical for the diversification of BIA structures. Specifically, enzymes from the CYP80 family are known to catalyze the key oxidative coupling reactions. oup.com A CYP80 enzyme is responsible for the intramolecular C-C phenol coupling to form the aporphine ring. nih.govoup.com It is highly probable that another CYP80 enzyme, a berbamunine (B191780) synthase-like protein, catalyzes the intermolecular C-O phenol coupling required to form the dimeric structure of this compound. oup.com

These enzymes are often localized to specific subcellular compartments, including the cytosol, endoplasmic reticulum, and vacuole, requiring a coordinated system of intermediate trafficking. cabidigitallibrary.orgtarjomefa.com

Substrate Specificity and Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is expected to be tightly regulated, ensuring its production is controlled both spatially and temporally. This regulation occurs at multiple levels, from enzyme specificity to gene expression.

Substrate Specificity: Enzymes in the BIA pathway often exhibit remarkable substrate and stereospecificity, which dictates the final structure of the alkaloids produced.

N-methyltransferases (NMTs) in Thalictrum flavum have shown distinct preferences. For example, Pavine N-methyltransferase (PavNMT) preferentially accepts (S)-reticuline over its (R)-enantiomer. nih.gov This stereoselectivity is crucial for determining the final stereochemistry of the products.

Conversely, some enzymes display broader substrate acceptance. Norcoclaurine-6-O-methyltransferase from Thalictrum flavum has been shown to accept both (R)- and (S)- enantiomers of its substrate, which could lead to a diversity of downstream products. mdpi.com

The binding sites of these enzymes, particularly NMTs, often feature aromatic residues that interact with the alkaloid substrates, and subtle changes in these residues can dramatically alter substrate preference. nih.govnih.gov

Transcriptional Regulation: The expression of BIA biosynthetic genes is often inducible. Factors such as mechanical wounding or exposure to fungal elicitors can lead to the transcriptional activation of key genes in the pathway. nih.govtarjomefa.com This suggests a role for these alkaloids in plant defense responses.

Developmental and Tissue-Specific Control: Alkaloid biosynthesis is frequently regulated by the developmental stage of the plant and is often localized to specific tissues or cell types, such as the phloem or specialized idioblasts. nih.govfrontiersin.org

Subcellular Compartmentation: The enzymes of the BIA pathway are distributed across different cellular compartments. cabidigitallibrary.orgtarjomefa.com This sequestration of enzymes and their substrates prevents metabolic interference and allows for efficient channeling of intermediates, representing another layer of metabolic control. cabidigitallibrary.org

Hypothetical Roles of this compound in Plant Metabolism or Defense

While the specific biological functions of this compound have not been empirically determined, its identity as a complex alkaloid allows for well-grounded hypotheses regarding its role in Thalictrum fauriei. Plant alkaloids are a major component of chemical defense strategies against a wide array of antagonists. researchgate.neteolss.net

It is probable that this compound functions as a defensive compound. The roles of related aporphine and benzylisoquinoline alkaloids support this hypothesis:

Anti-herbivory: Many alkaloids are toxic or deterrent to herbivores, from insects to mammals, due to their bitter taste and potent pharmacological effects on the nervous system and other physiological processes. frontiersin.orgeolss.net

Antimicrobial Activity: Aporphine alkaloids and other BIAs have demonstrated significant antifungal and antibacterial properties, protecting the plant from pathogenic microorganisms. frontiersin.orgwikipedia.org Some quaternary BIAs are effective against economically important plant pathogens. frontiersin.org

Cytotoxicity: Certain aporphine derivatives exhibit cytotoxic activity, which can be a potent defense mechanism. wikipedia.org This activity often stems from their ability to intercalate with DNA or inhibit essential enzymes like topoisomerases. wikipedia.org

Given the structural complexity and the energetic cost of producing a dimeric alkaloid like this compound, it is unlikely to be a primary metabolite. Instead, its synthesis is likely an adaptive trait that enhances the plant's fitness by providing a robust chemical defense against environmental pressures. researchgate.net

Molecular Interactions and Biological Mechanisms of Faurine

Investigation of Taurine's Binding Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Taurine's biological effects are largely mediated through its interactions with various proteins. It is highly bound to plasma proteins, which facilitates its retention in the plasma fraction. evitachem.com Studies have identified several key protein targets for taurine (B1682933).

One of the most significant interactions is with GABA (gamma-aminobutyric acid) receptors, particularly the GABA-A receptor. Taurine can act as an agonist at these receptors, contributing to its neuromodulatory and neuroprotective effects in the central nervous system. evitachem.comdissercat.com Additionally, taurine has been shown to interact with glycine (B1666218) receptors. evitachem.com

The table below summarizes some of the key proteins that interact with taurine.

Protein Target Type of Interaction Organism/System
GABA-A ReceptorAgonistHuman brain
Glycine ReceptorAgonistHuman nervous system
Plasma ProteinsHigh-affinity bindingHuman plasma
Various enzymesModulation of activityVarious tissues

While taurine's interactions with proteins are well-documented, its direct binding to nucleic acids is less clear. Taurine itself is not a component of nucleic acids. dntb.gov.ua However, recent discoveries have identified taurine-containing modified uridines (5-taurinomethyluridine and 5-taurinomethyl-2-thiouridine) in human and bovine mitochondrial tRNAs. dntb.gov.ua This suggests an indirect but vital role for taurine in the structure and function of certain nucleic acids, particularly within mitochondria.

Elucidation of Taurine's Influence on Cellular Pathways at the Molecular Level

Taurine exerts a profound influence on several critical cellular signaling pathways, thereby regulating a wide array of cellular functions from proliferation and apoptosis to energy metabolism and antioxidant defense.

One of the key pathways modulated by taurine is the PI3K/Akt/mTOR pathway . This pathway is central to cell growth, proliferation, and survival. Studies have shown that taurine can stimulate protein synthesis and the proliferation of myoblast cells by promoting the phosphorylation of mTOR through the PI3K-ARID4B-mTOR pathway. egyankosh.ac.in In the context of cancer, taurine has been observed to inhibit the PI3K/Akt/mTOR pathway in some tumor cells, leading to reduced proliferation and induction of apoptosis.

Taurine also interacts with the Hippo signaling pathway , another critical regulator of cell proliferation and apoptosis. Research on prostate cancer cells has indicated that taurine can promote apoptosis and inhibit proliferation by modulating the MST1/Hippo signaling pathway in a dose-dependent manner.

Furthermore, taurine plays a significant role in regulating pathways related to oxidative stress and inflammation . It can suppress the activation of NADPH oxidase (NOX2) and the subsequent production of reactive oxygen species (ROS). Taurine also interferes with the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.

The following table outlines some of the cellular pathways influenced by taurine.

Cellular Pathway Effect of Taurine Key Molecular Events
PI3K/Akt/mTORModulatory (stimulatory or inhibitory depending on cell type)Phosphorylation of mTOR, regulation of protein synthesis and cell proliferation. egyankosh.ac.in
Hippo SignalingActivates pro-apoptotic signalingUpregulation of MST1, leading to inhibition of YAP and Bcl-2.
Oxidative Stress PathwaysInhibitorySuppression of NOX2 activation, reduction of ROS production.
Inflammatory Pathways (e.g., NF-κB)InhibitoryInterference with NF-κB activation and downstream inflammatory gene expression.

Comparative Analysis of Taurine and Related Alkaloids in Receptor Binding and Cellular Events

While taurine is an amino acid, its functional properties can be compared to other neuroactive compounds, including certain alkaloids. A comparative study of taurine and tauropyrone, a taurine-containing 1,4-dihydropyridine (B1200194) derivative, provides insights into the structural requirements for receptor binding and pharmacological activity.

This study found that while taurine binds to the GABA-A receptor, tauropyrone does not exhibit this binding activity. This suggests that the 1,4-dihydropyridine moiety in tauropyrone may sterically hinder its access to the GABA-A receptor's binding site.

The table below presents a comparison of taurine and tauropyrone based on available research.

Feature Taurine Tauropyrone
GABA-A Receptor Binding YesNo
Antagonism of Bicuculline-induced Convulsions Yes (at low doses)No
Effect on Ethanol-induced Sleeping Time Shortens sleeping timeShortens sleeping time
Influence on Mitochondrial Bioenergetics No significant influenceNo significant influence

These findings highlight that while both compounds can exert similar effects on certain cellular events, such as the response to ethanol, their mechanisms of action at the receptor level can differ significantly due to structural variations.

Mechanistic Studies on Taurine-Induced Cellular Responses (Excluding Direct Clinical Effects)

Taurine induces a variety of cellular responses that contribute to its cytoprotective effects. These responses are underpinned by specific molecular mechanisms.

Regulation of Apoptosis: Taurine can modulate apoptosis in a context-dependent manner. In some cancer cells, taurine promotes apoptosis, thereby inhibiting tumor growth. Conversely, in healthy cells subjected to stress, such as oxidative or endoplasmic reticulum (ER) stress, taurine can inhibit apoptosis and enhance cell survival. This anti-apoptotic effect is partly achieved by shifting the ratio of Bcl-2 family proteins in favor of cell survival.

Modulation of Cell Proliferation: As mentioned earlier, taurine's effect on cell proliferation is also cell-type specific. It can stimulate the proliferation of certain cell types, like myoblasts, through the mTOR pathway. egyankosh.ac.in In contrast, in some cancerous cell lines, it has an anti-proliferative effect.

Antioxidant and Anti-inflammatory Responses: A primary mechanism of taurine's action is its ability to mitigate oxidative stress. Taurine scavenges reactive oxygen species and reduces lipid peroxidation. It also enhances the expression of antioxidant enzymes. The formation of taurine chloramine (B81541) from the reaction of taurine with hypochlorous acid is a key mechanism by which taurine exerts its anti-inflammatory effects.

Cellular Senescence: Recent studies suggest that taurine can ameliorate cellular senescence. In a model of chronic liver injury, taurine administration reduced the number of senescent cells, partly by enhancing the production of hydrogen sulfide (B99878), which has antioxidant properties.

The following table summarizes the mechanistic basis of some key taurine-induced cellular responses.

Cellular Response Underlying Mechanism
Apoptosis RegulationModulation of Bcl-2 family proteins, inhibition of caspases.
Proliferation ControlRegulation of the PI3K/Akt/mTOR and Hippo signaling pathways. egyankosh.ac.in
Antioxidant DefenseDirect scavenging of ROS, upregulation of antioxidant enzymes, reduction of lipid peroxidation.
Anti-inflammatory ActionFormation of taurine chloramine, inhibition of NF-κB signaling.
Attenuation of Cellular SenescenceEnhancement of hydrogen sulfide production, reduction of oxidative damage.

Analytical Methodologies for Faurine Research

Advanced Chromatographic and Spectrometric Techniques for Faurine Detection and Quantification

The isolation and structural analysis of this compound from its natural source, Thalictrum fauriei, employed foundational separation and spectroscopic methods. acs.org For detection and quantification in research, high-performance liquid chromatography (HPLC) is a primary technique, often coupled with various detectors for enhanced sensitivity and selectivity.

Initial isolation was achieved using silica (B1680970) gel column chromatography with solvent mixtures of methanol (B129727) in chloroform. acs.org Modern analysis would typically employ reverse-phase HPLC for higher resolution and reproducibility. Thin-layer chromatography (TLC) is also utilized for monitoring fractions during separation processes. acs.org

Spectrometric methods are indispensable for the structural confirmation and quantification of this compound. High-Resolution Mass Spectrometry (HRMS) was used to determine its molecular formula (C29H33NO7). acs.org Other key techniques include Ultraviolet (UV) spectroscopy, which shows characteristic absorption for the aporphine (B1220529) structure, Infrared (IR) spectroscopy to identify functional groups like hydroxyls, and Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation. acs.orgvulcanchem.com For quantitative analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity and specificity. mdpi.comnih.gov

Table 1: Chromatographic and Spectrometric Techniques in this compound Analysis

Technique Application Key Findings/Purpose Reference
Chromatography
Silica Gel Column Chromatography Isolation Separation of this compound from crude alkaloid fractions of Thalictrum fauriei. acs.org
Thin-Layer Chromatography (TLC) Monitoring Monitoring of column effluent fractions during isolation. acs.org
High-Performance Liquid Chromatography (HPLC) Quantification & Purity Separation of this compound from related compounds; often coupled with UV or MS detectors for quantification. foodsupplementseurope.org
Spectrometry
High-Resolution Mass Spectrometry (HRMS) Structure Elucidation Determined the molecular formula as C29H33NO7. acs.org
Ultraviolet (UV) Spectroscopy Structure Confirmation Suggested an aporphine structure with a substituent at the C-11 position. acs.org
Infrared (IR) Spectroscopy Functional Group ID Showed hydroxyl absorption (3500 cm⁻¹). acs.org
Nuclear Magnetic Resonance (NMR) Complete Structure ID Elucidation of the complete chemical structure and stereochemistry. vulcanchem.com

Development of this compound-Specific Bioanalytical Assays

Currently, there are no published this compound-specific bioanalytical assays. The development of such assays is a critical step to understanding the compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. biopharminternational.com Bioanalytical methods are essential for measuring the concentration of a compound in biological fluids like plasma, blood, or urine. biopharminternational.com

For a compound like this compound, developing bioanalytical assays would likely involve two main types:

Ligand-Binding Assays (LBA): These assays, such as the enzyme-linked immunosorbent assay (ELISA), are used to quantify large molecules but can be adapted for smaller molecules. researchgate.net They rely on the specific binding of an antibody to the target analyte. Developing an LBA for this compound would require the production of this compound-specific antibodies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common platform for the quantification of small molecules in biological matrices due to its high specificity, sensitivity, and wide dynamic range. researchgate.net An LC-MS/MS assay for this compound would involve optimizing the chromatographic separation from endogenous matrix components and identifying specific precursor-product ion transitions for unambiguous detection. nih.gov

Functional bioassays could also be developed to measure the biological activity of this compound, such as its ability to inhibit a specific enzyme or block a receptor, providing pharmacodynamic insights. synexagroup.com

Table 2: Potential Bioanalytical Assays for this compound Research

Assay Type Principle Purpose Key Considerations
Ligand-Binding Assay (e.g., ELISA) Immuno-recognition Quantification in biological fluids. Requires development of specific anti-Faurine antibodies.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection. Gold standard for small molecule quantification; measures PK parameters. Method development includes optimizing extraction, chromatography, and mass transitions.
Functional Assays (e.g., Enzyme Inhibition) Measures biological response. Determines potency and mechanism of action (pharmacodynamics). Requires a known biological target for this compound.

Method Validation and Inter-laboratory Comparability in this compound Analysis

For any analytical method to be considered reliable, it must undergo a thorough validation process. particle.dk Method validation provides documented evidence that the procedure is suitable for its intended purpose. wdh.ac.id For this compound analysis, this would apply to methods for quantification in extracts or biological fluids. According to international guidelines (e.g., ICH), validation involves assessing several key performance parameters. wdh.ac.id

Table 4: Key Parameters for Analytical Method Validation

Validation Parameter Description Typical Acceptance Criteria Reference
Specificity/Selectivity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). No interference at the retention time of the analyte. Peak purity should be demonstrated. wdh.ac.id
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. Correlation coefficient (r²) ≥ 0.99. foodchemistryjournal.com
Accuracy The closeness of test results to the true value. Typically 80-120% recovery for bioanalytical assays, 98-102% for drug substance assay. mdpi.comnih.gov
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15% for bioanalysis, <2% for drug assay). mdpi.comnih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1. foodchemistryjournal.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. foodchemistryjournal.com

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | Results should remain within the defined precision and accuracy criteria. | particle.dk |

Inter-laboratory Comparability

To ensure that an analytical method can be transferred between different laboratories and produce comparable results, an inter-laboratory study (also known as a round-robin or proficiency test) is performed. oup.comeuropa.eu In such a study, a central organizer distributes identical, homogenous samples to multiple participating laboratories. oup.com Each lab analyzes the sample using the specified method, and the results are statistically compared to assess the method's reproducibility. researchgate.net This process is crucial for standardizing a method for wider use, such as in regulatory settings or multi-center clinical trials, and for ensuring that data generated across different research institutions are reliable and comparable. europa.eu No inter-laboratory studies have been conducted for this compound analysis to date.

Future Research Directions and Theoretical Perspectives

Emerging Methodologies in Alkaloid Research Applied to Faurine

The structural complexity of this compound and its dimeric nature necessitate the application of advanced and emerging research methodologies for its deeper understanding.

Advanced Analytical Techniques: The complete structural characterization of dimeric alkaloids like this compound relies on a combination of sophisticated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the separation and identification of such complex molecules from plant extracts. bhumipublishing.com For unambiguous structure elucidation, particularly stereochemistry, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is indispensable. koreascience.kr Future research should focus on applying these techniques not only for the confirmation of this compound's structure but also for the identification of novel, related dimeric alkaloids in Thalictrum species.

Modern Synthetic Approaches: The total synthesis of complex alkaloids is a significant challenge that drives innovation in organic chemistry. Modern synthetic strategies, such as photochemical and electrochemical pathways, offer creative and efficient routes to complex molecular cores. ijpba.in The application of novel catalytic systems and cascade reactions could provide more efficient and stereoselective syntheses of the this compound scaffold. A successful total synthesis would not only confirm its structure but also enable the preparation of analogues for structure-activity relationship (SAR) studies.

Interdisciplinary Approaches for Comprehensive this compound Studies

A holistic understanding of this compound can only be achieved through the convergence of multiple scientific disciplines.

Ethnobotany and Ethnopharmacology: The genus Thalictrum has a rich history in traditional medicine systems for treating a variety of ailments. nih.govdntb.gov.ua An interdisciplinary approach that combines ethnobotanical knowledge of Thalictrum fauriei with modern pharmacological screening could guide the discovery of this compound's potential therapeutic applications. Investigating the traditional uses of the plant may provide clues to its biological activities. nih.gov

Unexplored Chemical and Biological Aspects of this compound

Despite its known structure, many facets of this compound's chemistry and biology remain uncharted territory.

Chemical Reactivity and Stability: A detailed investigation into the chemical reactivity and stability of this compound under various conditions (pH, temperature, light) is essential for its handling, storage, and potential formulation. Understanding its degradation pathways is also critical for analytical and preparative purposes.

Biological Activity Spectrum: The pharmacological profile of this compound is largely unknown. A preliminary study on a related dimeric alkaloid from Thalictrum fauriei showed weak activity in lysing HeLa cells, suggesting that cytotoxic properties could be a starting point for investigation. koreascience.kr Comprehensive screening of this compound against a wide range of biological targets is warranted. Based on the known activities of other dimeric aporphine (B1220529) alkaloids, potential areas of investigation include:

Anticancer activity: Screening against various cancer cell lines. researchgate.net

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.

Antiviral activity: Investigating its potential to inhibit viral replication.

Neurological effects: Assessing its interaction with receptors and enzymes in the central nervous system.

Theoretical Frameworks for Predicting this compound's Behavior and Interactions

Computational chemistry and molecular modeling offer powerful tools to predict and rationalize the properties of complex molecules like this compound, guiding experimental work and providing deeper insights.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. These calculations can help in assigning NMR signals and understanding its chemical reactivity.

Molecular Docking and Dynamics: To explore its potential biological targets, molecular docking studies can be performed to predict the binding modes of this compound with various proteins. researchgate.net By docking this compound into the active sites of enzymes or receptors implicated in diseases, researchers can generate hypotheses about its mechanism of action. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR): Once a set of this compound analogues with corresponding biological activity data becomes available, QSAR models can be developed. These models establish a mathematical relationship between the chemical structure and the biological activity, enabling the prediction of the activity of new, unsynthesized analogues and guiding the design of more potent compounds.

Q & A

Q. How should researchers handle incomplete spectral data in this compound publications?

  • Methodological Answer : Contact authors for raw data via repositories or supplemental requests. If unavailable, replicate experiments under identical conditions and publish negative results to address publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.